2-ethoxy-N-hydroxybenzamidine
Overview
Description
2-Ethoxy-N-hydroxybenzamidine, also known as 2-ethoxy-N’-hydroxybenzenecarboximidamide, is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.20 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is 2-ethoxy-N’-hydroxybenzenecarboximidamide . The InChI representation isInChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7 (8)9 (10)11-12/h3-6,12H,2H2,1H3, (H2,10,11)
. The Canonical SMILES representation is CCOC1=CC=CC=C1C (=NO)N
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The topological polar surface area is 67.8 Ų . The complexity of the compound is 183 .Scientific Research Applications
Preparation and Properties :
- A study by Lepore et al. (2002) discusses the preparation of 2-hydroxybenzamidines, a category to which 2-ethoxy-N-hydroxybenzamidine belongs, from 3-aminobenzisoxazoles. This research highlights the chemoselective ring-opening reactions that are essential in synthesizing such compounds (Lepore, Schacht, & Wiley, 2002).
Medical Imaging and Diagnostics :
- Caveliers et al. (2002) explored the potential of a benzamide derivative, specifically designed for visualizing primary breast tumors in humans in vivo, revealing the role of benzamides in medical imaging (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
- Plenevaux et al. (2000) researched a 5-HT1A antagonist, which is a benzamide derivative, for studying serotonergic neurotransmission with positron emission tomography (PET). This highlights the use of benzamide derivatives in neuroimaging (Plenevaux et al., 2000).
Pharmaceutical Applications :
- Research by El-Hashash et al. (2011) on 2-ethoxy-(4H)-3,1-benzoxazin-4-one, a structurally related compound, showed its potential in synthesizing quinazolinone derivatives with antimicrobial activity. This indicates the relevance of such compounds in developing new antimicrobial drugs (El-Hashash, Darwish, Rizk, & El-Bassiouny, 2011).
Toxicological Studies :
- Yang et al. (2008) conducted a study on the acute toxicity of IBZM, a benzamide derivative, in rats, providing insights into the safety profile of similar compounds (Yang, Chiang, Hsu, Liao, & Shen, 2008).
Chemical Synthesis and Characterization :
- Ardakani et al. (1984) discussed the synthesis of 1H- and 2H-indazoles from o-azidobenzamidine, showcasing the versatility of benzamidine derivatives in organic synthesis (Ardakani, Smalley, & Smith, 1984).
Bioconjugation and Drug Delivery :
- Frisch et al. (1996) described the synthesis of heterobifunctional cross-linking reagents, including a derivative of 2-ethoxybenzamide, for coupling peptides to liposomes, indicating the application of such compounds in targeted drug delivery (Frisch, Boeckler, & Schuber, 1996).
Safety And Hazards
The safety data sheet for a similar compound, 2-Ethoxybenzamide, suggests that in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air, give artificial respiration if not breathing, and get medical attention . If ingested, clean mouth with water and get medical attention .
properties
IUPAC Name |
2-ethoxy-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRANBHYCXFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398835 | |
Record name | 2-ethoxy-N-hydroxybenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-hydroxybenzamidine | |
CAS RN |
879-57-2 | |
Record name | N′-Hydroxy-2-ethoxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethoxy-N-hydroxybenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-N-hydroxybenzenecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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